Structural Uniqueness of N4-(3-Fluoro-4-methylbenzoyl) Substituent vs. Characterized Carbamate and Amide 1,4-Thiazepane BET Ligands
All 12 1,4-thiazepanes for which BRD4-T domain-selectivity data have been reported carry either methyl carbamate, amide, or acrylamide N4 substituents; the N4-(3-fluoro-4-methylbenzoyl) group present in (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone represents a distinct acyl substitution class not evaluated in the published PrOF NMR pilot screen [1]. The 3-fluoro-4-methylphenyl moiety introduces a fluorinated aromatic ring with both electron-withdrawing (F) and electron-donating (CH₃) substituents, a combination that is absent from the previously screened R2 substituents (methyl carbamate, acrylamide, ethyl carbamate) [1]. Although no head-to-head binding data for this compound exist, class-level SAR indicates that the N4 substituent identity is a primary determinant of BD1 versus BD2 resonance perturbation magnitude in PrOF NMR experiments [1].
| Evidence Dimension | N4-substituent chemical class (determinant of BET domain selectivity) |
|---|---|
| Target Compound Data | 3-fluoro-4-methylbenzoyl (fluorinated aryl ketone); no binding data |
| Comparator Or Baseline | 12-compound panel: methyl carbamate, ethyl carbamate, acrylamide, and amide N4 substituents; best BD2-selective fragments (TH-4, TH-9, TH-11) all bear methyl carbamate at N4 |
| Quantified Difference | Qualitative: target compound introduces a fluorinated benzoyl group absent from all characterized 1,4-thiazepane BET ligands |
| Conditions | PrOF NMR using 5-fluorotryptophan-labeled BRD4-T (residues W81/BD1 and W374/BD2); fragment concentration 50 μM |
Why This Matters
The N4 substituent is the dominant structural variable controlling BET domain selectivity in 1,4-thiazepanes; no published SAR exists for N4-benzoyl analogs, making this compound a unique probe for expanding SAR into aryl ketone space.
- [1] Olp, M. D., et al. (2020) 'Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins', ACS Chemical Biology, 15(11), pp. 3038–3049. doi: 10.1021/acschembio.0c00720. View Source
